molecular formula C9H12BrNO2 B1269685 5-bromo-N-isobutyl-2-furamide CAS No. 300381-28-6

5-bromo-N-isobutyl-2-furamide

Cat. No. B1269685
M. Wt: 246.1 g/mol
InChI Key: IVIOHBAXQLCSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-isobutyl-2-furamide is a chemical compound that belongs to the class of organic compounds known as furamides, characterized by a furan ring bonded to an amide group. It is of interest due to its structural specificity and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of related furan derivatives often involves palladium-catalyzed cyclization processes. For example, an efficient method for synthesizing 2,5-diimino-furans involves palladium-catalyzed cyclization of bromoacrylamides with isocyanides, which could be a precursor to compounds similar to 5-bromo-N-isobutyl-2-furamide (Jiang et al., 2014). This synthesis highlights the importance of the palladium-catalyzed process in forming the furan core structure.

Scientific Research Applications

Synthesis and Applications in Polymer Science

Synthesis of Furans and Related Compounds Research has demonstrated the synthesis of 2,5-diimino-furans through a palladium-catalyzed cyclization process. These furans serve as precursors to maleamides, which are valuable in various chemical applications (Jiang et al., 2014). Similarly, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization has been explored, offering pathways to complex heterocyclic structures (Lindahl et al., 2006).

Polyamide Synthesis Using Furamides 2-Furamide has been utilized to produce 2,5-furanmethylene polyamide through a polycondensation process with paraformaldehyde. This research underlines the versatility of furamides in polymer science and their potential in creating novel materials (Abid et al., 2000).

Applications in Medicinal Chemistry

Antiprotozoal Agents Compounds derived from furamide analogs, like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, have shown significant promise as antiprotozoal agents. These compounds have demonstrated strong DNA affinities and in vitro and in vivo activity against trypanosomal and malarial models (Ismail et al., 2004).

Antibacterial Activities Furamides have been studied for their potential antibacterial properties. The study of 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) revealed its reactivity against thiol groups and its antibacterial action against a range of Gram-positive and Gram-negative bacteria (Allas et al., 2016).

Receptor Binding Studies Furamide derivatives have been investigated for their binding affinity to adenosine receptors. These studies provide insights into the selectivity and potential therapeutic applications of furamide-related compounds in various biological processes (Inamdar et al., 2013).

Advanced Material Synthesis

Furamide in Material Science Furamides have also been used in the development of advanced materials. For instance, cellulose bromo-isobutyl ester was synthesized using 2-Bromoisobutyryl bromide and demonstrated improved hydrophobicity and potential applications in food packaging (Wu et al., 2020).

Safety And Hazards

The safety information and MSDS for 5-bromo-N-isobutyl-2-furamide can be found at the provided link .

properties

IUPAC Name

5-bromo-N-(2-methylpropyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-6(2)5-11-9(12)7-3-4-8(10)13-7/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIOHBAXQLCSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354911
Record name 5-bromo-N-isobutyl-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-isobutyl-2-furamide

CAS RN

300381-28-6
Record name 5-bromo-N-isobutyl-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.